1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1-methylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(2,3)7-5-9-6-10(7)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNFTPQDBXDTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494117 | |
| Record name | 5-tert-Butyl-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61278-62-4 | |
| Record name | 5-tert-Butyl-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1h Imidazole, 5 1,1 Dimethylethyl 1 Methyl
Strategies for Imidazole (B134444) Ring Construction and Functionalization
The formation of the 1,5-disubstituted imidazole ring is the primary challenge in synthesizing the target molecule. Success hinges on methodologies that can precisely control the placement of the N-methyl and C-tert-butyl groups, avoiding the formation of other regioisomers (e.g., 1,4-disubstituted).
Regioselective Annulation Techniques for Imidazole Ring Formation
Regioselective annulation, or ring-forming, reactions are fundamental to constructing the desired imidazole core. Several strategies have been developed that offer control over substituent placement.
One of the most powerful methods for the regioselective synthesis of 1,5-disubstituted imidazoles is the Van Leusen Imidazole Synthesis . nih.govorganic-chemistry.org This reaction involves the cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldimine. organic-chemistry.org To generate 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-, the required aldimine would be formed in situ from the condensation of methylamine (B109427) and pivalaldehyde (2,2-dimethylpropanal). The subsequent reaction with TosMIC, typically in the presence of a base like potassium carbonate, proceeds through a cyclization and subsequent elimination of p-toluenesulfinic acid to yield the target 1,5-disubstituted imidazole with high regioselectivity. nih.gov
Another classical yet adaptable approach is the Debus-Radziszewski reaction and its modern variants. This multicomponent strategy typically involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). derpharmachemica.com For the target molecule, a potential pathway would involve the reaction of a suitable glyoxal (B1671930) derivative, pivalaldehyde, and methylamine (as the primary amine and source for the N1-substituent), along with an ammonia source. The regioselectivity in these multicomponent reactions can often be controlled by the choice of catalysts and reaction conditions. rsc.orgnih.gov
More recent annulation techniques include the cyclization of functionalized precursors. For instance, a synthetic route could be designed starting from α-amino ketones, such as 1-amino-3,3-dimethyl-2-butanone. Condensation with a suitable one-carbon unit, like formamidine (B1211174) or an orthoformate, in the presence of methylamine could lead to the formation of the desired imidazole ring. clockss.org Additionally, methods involving the reaction of bromoenones with benzimidamides have been shown to proceed via an aza-Michael initiated ring closure to form substituted imidazoles. researchgate.net
Stereo- and Diastereoselective Approaches in Synthesis
The target compound, 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-, is an achiral molecule, meaning it does not have a non-superimposable mirror image. Consequently, stereo- and diastereoselective considerations are not directly applicable to its synthesis.
However, these advanced approaches are critically important in the synthesis of chiral analogs or derivatives of the target molecule that may possess enhanced biological activity or specific material properties. When a synthetic route to a substituted imidazole involves prochiral intermediates or when chiral centers are desired on the substituents, asymmetric catalysis becomes essential. Methodologies employing chiral organocatalysts, transition metal complexes with chiral ligands, or the use of chiral auxiliaries are employed to control the stereochemical outcome of the reaction. While beyond the scope of synthesizing the achiral parent compound, the principles of asymmetric synthesis are a vital component of modern imidazole chemistry.
Catalytic Protocols in the Synthesis of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- and its Analogs
Catalysis offers powerful tools for both the construction of the imidazole ring and its subsequent functionalization. Modern protocols involving transition metals and organocatalysts provide efficient, selective, and mild reaction conditions.
Transition Metal-Catalyzed Coupling Reactions in Imidazole Synthesis
Transition metal catalysis is a cornerstone for the late-stage functionalization of heterocyclic cores, allowing for the introduction of substituents that are difficult to install via traditional annulation methods. A highly effective strategy for synthesizing the target compound involves a cross-coupling reaction on a pre-formed, halogenated imidazole ring.
The synthesis would begin with a 1-methylimidazole (B24206) precursor, which would be regioselectively halogenated (e.g., brominated or iodinated) at the C5 position. The resulting 5-halo-1-methyl-1H-imidazole serves as a key intermediate. mdpi.comnih.gov This intermediate can then be subjected to a cross-coupling reaction with an appropriate tert-butyl nucleophile. Several well-established named reactions are suitable for this transformation, including:
Suzuki Coupling: Using tert-butylboronic acid or its esters with a palladium catalyst.
Negishi Coupling: Using a tert-butylzinc halide with a palladium or nickel catalyst.
Kumada Coupling: Using a tert-butyl Grignard reagent (tert-butylmagnesium bromide) with a palladium or nickel catalyst.
Alternatively, direct C-H activation provides a more atom-economical route, circumventing the need for a halogenated intermediate. Palladium-catalyzed direct C-H arylation at the C5 position of 1-substituted imidazoles has been demonstrated to be highly regioselective. nih.gov Adapting these conditions for C-H alkylation with a tert-butyl source, such as pivalic anhydride (B1165640) or a related reagent, represents a cutting-edge approach to the target molecule. Various transition metals, including rhodium, copper, and nickel, have also been employed for the C-H functionalization of imidazoles. beilstein-journals.orgnih.govresearchgate.net
| Reaction Type | Catalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Direct C-H Arylation | Pd(OAc)₂ | AsPh₃ | CsF | DMF | nih.gov |
| Halogenation | NBS/NCS/NIS | - | - | CHCl₃ | mdpi.com |
| Ni-Catalyzed C-H Arylation | Ni(OTf)₂ | dcype | K₃PO₄ | t-Amyl alcohol | researchgate.net |
| Cu-Mediated C-H Arylation | CuCl or CuCl₂ | - | t-BuOLi | - | nih.gov |
Organocatalytic Methods for Enhanced Selectivity
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based systems, often providing complementary reactivity and selectivity. In the context of imidazole synthesis, organocatalysts are primarily used to promote multicomponent reactions. rsc.org
Acidic or basic organocatalysts can enhance the rate and efficiency of the condensation steps involved in forming the imidazole ring. For instance, in a Debus-Radziszewski type synthesis, a Brønsted acid can activate the aldehyde carbonyl group towards nucleophilic attack, while a base can facilitate proton transfers and the final aromatization step. acs.org Simple organic molecules such as proline or thiourea (B124793) derivatives have been shown to be effective catalysts for related heterocyclic syntheses. These catalysts operate through the formation of reactive intermediates like enamines or iminium ions, lowering the activation energy of the reaction pathways.
Sustainable and Green Chemistry Approaches in 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be effectively applied to the synthesis of the target imidazole through several strategies.
Microwave-assisted synthesis has emerged as a key green technology. By using microwave irradiation as an energy source, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products. derpharmachemica.comresearchgate.net The synthesis of substituted imidazoles via one-pot, multicomponent reactions is particularly amenable to microwave heating, often performed under solvent-free conditions on a solid support like silica (B1680970) gel or alumina. researchgate.net This approach minimizes the use of volatile organic compounds (VOCs) and simplifies product work-up.
| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 7 hr) | Minutes (e.g., 12-16 min) | |
| Solvent | Often requires high-boiling solvents (e.g., glacial acetic acid) | Can be performed solvent-free or in green solvents (e.g., ethanol) | nih.gov |
| Yield | Moderate | Often significantly higher | |
| Energy Efficiency | Low | High | derpharmachemica.com |
The choice of green solvents and catalysts is another critical aspect. Replacing hazardous solvents with environmentally benign alternatives like water, ethanol, or ionic liquids can significantly improve the sustainability of a process. nih.gov Furthermore, the use of biodegradable, naturally derived catalysts, such as citric acid from lemon juice, has been reported for the synthesis of triaryl-imidazoles. nih.gov For industrial applications, the development of heterogeneous, recyclable catalysts, such as those supported on magnetic nanoparticles, is highly desirable as it simplifies catalyst recovery and reuse, reducing waste and cost. nih.gov
Finally, adopting one-pot, multicomponent reaction (MCR) strategies is inherently green. MCRs improve process efficiency by combining multiple synthetic steps into a single operation, which reduces the need for intermediate purification, minimizes solvent usage, and decreases waste generation. nih.govnih.gov
Solvent-Free and Aqueous Medium Syntheses
The development of solvent-free and aqueous-based synthetic routes is a primary goal in green chemistry to reduce the environmental impact of chemical production. Solvent-free reactions, often conducted under microwave irradiation or as solid-state reactions, can lead to higher yields, shorter reaction times, and easier product purification. organic-chemistry.org Similarly, using water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature.
A comprehensive search of scientific databases reveals a lack of specific, peer-reviewed studies detailing the synthesis of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- under either solvent-free or aqueous conditions. While general methods for imidazole synthesis in such media exist, their direct applicability and efficacy for producing this particular tert-butyl substituted imidazole have not been reported. The synthesis of other imidazole derivatives has been achieved using solvent-free, microwave-assisted methods, suggesting a potential avenue for future research for this target molecule. organic-chemistry.org
Atom-Economical and Waste Reduction Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com Syntheses with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. scranton.edursc.org Strategies to improve atom economy and reduce waste include the use of catalytic reagents over stoichiometric ones, and the design of one-pot, multi-component reactions (MCRs). researchgate.netnih.gov
There is currently no specific research published that analyzes the synthesis of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- through the lens of atom economy or details specific waste reduction strategies. Traditional imidazole syntheses can have poor atom economy, generating significant byproducts. An ideal, atom-economical synthesis for this compound would involve a convergent approach where the key fragments are combined with minimal loss of atoms in the form of leaving groups or byproducts. For example, a hypothetical cycloaddition approach could offer high atom economy. However, no such method has been documented for this specific molecule.
Table 1: General Comparison of Reaction Types and Atom Economy
| Reaction Type | General Atom Economy | Description |
|---|---|---|
| Addition | High (often 100%) | All reactant atoms are incorporated into the final product. |
| Substitution | Medium to Low | Involves the replacement of one group by another, generating byproducts. |
| Elimination | Low | Atoms are removed from a molecule to form a double or triple bond, creating byproducts. |
This table illustrates general principles of atom economy but does not reflect specific published syntheses for 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-.
Emerging Technologies in Synthesis: Flow Chemistry and Continuous Processing
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. rsc.orgnoelresearchgroup.com This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and easier scalability. uc.ptnih.gov It is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. noelresearchgroup.comtue.nl
The application of flow chemistry to the synthesis of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- has not been reported in the scientific literature. While the continuous synthesis of various active pharmaceutical ingredients and other heterocyclic compounds has been successfully demonstrated, this specific imidazole derivative is not among them. mit.edutue.nl The development of a continuous process for its synthesis would require significant research to adapt and optimize a suitable batch reaction for a flow setup, including considerations for reactor design, residence time, and in-line purification. The potential benefits, such as increased yield and safety, make it a promising but as-yet unexplored area for the production of this compound.
Reactivity Profiles and Reaction Mechanisms of 1h Imidazole, 5 1,1 Dimethylethyl 1 Methyl
Electrophilic Reactivity on the Imidazole (B134444) Core
The imidazole ring is an electron-rich aromatic system, making it prone to electrophilic substitution. The two nitrogen atoms, however, have opposing effects on the electron density of the ring carbons. The N1-methyl group acts as an electron-donating group, increasing the electron density of the ring. The N3 atom, being pyridine-like, is the most basic and electron-rich center, and it is the initial site of interaction with many electrophiles, particularly protons. pharmaguideline.com
For electrophilic substitution on the carbon atoms, the C2, C4, and C5 positions are potential sites. In 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-, the C5 position is blocked by the tert-butyl group. The N1-methyl group directs electrophiles to the C2 and C4 positions. However, the C2 position is generally less reactive towards electrophiles in N-alkylated imidazoles compared to the C4/C5 positions. Therefore, the most probable site for electrophilic attack is the C4 position.
The bulky tert-butyl group at the C5 position is expected to exert a significant steric hindrance, potentially shielding the C4 position to some extent and influencing the approach of the electrophile. researchgate.net Common electrophilic substitution reactions like nitration, halogenation, and sulfonation are expected to proceed at the C4 position, provided that the steric hindrance from the adjacent tert-butyl group can be overcome by the electrophile.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-4-nitro- |
| Bromination | Br₂/FeBr₃ | 1H-Imidazole, 5-(1,1-dimethylethyl)-4-bromo-1-methyl- |
| Sulfonation | SO₃/H₂SO₄ | This compound4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- |
Nucleophilic Transformations at Imidazole Nitrogen and Carbon Centers
The N3 atom of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- possesses a lone pair of electrons and is nucleophilic. It can readily undergo quaternization by reacting with alkyl halides to form imidazolium (B1220033) salts. For instance, reaction with an alkyl halide (R-X) would yield a 1,3-dialkyl-5-(1,1-dimethylethyl)imidazolium halide. The formation of such ionic liquids from 1-methylimidazole (B24206) is a well-established process. wikipedia.orgresearchgate.net
Nucleophilic substitution on the carbon atoms of the imidazole ring is generally difficult due to the electron-rich nature of the ring. However, if a good leaving group is present on the ring, nucleophilic aromatic substitution can occur, particularly at the C2 position. For 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-, a pre-functionalized derivative, such as a 2-halo- or 2-tosyl- derivative, would be required for nucleophilic attack at a carbon center.
Metalation and Organometallic Derivatives of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-
The most acidic proton in N-alkylated imidazoles is at the C2 position. Consequently, direct deprotonation (metalation) using a strong base, such as an organolithium reagent, is expected to occur at the C2 position. The steric hindrance from the 5-tert-butyl group is not expected to prevent the approach of a small base like n-butyllithium to the C2-proton. A similar metalation at the C2 position has been observed for the sterically demanding 1-tert-butylimidazole. nih.gov
The resulting 2-lithio-1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- is a versatile organometallic intermediate. It can react with a variety of electrophiles to introduce a wide range of substituents at the C2 position.
Table 2: Potential Reactions of the 2-Lithio Derivative
| Electrophile | Reagent | Product at C2 |
| Aldehyde/Ketone | RCHO / RCOR' | Hydroxyalkyl |
| Alkyl halide | R'X | Alkyl |
| Carbon dioxide | CO₂ | Carboxylic acid |
| Disulfide | RSSR | Thioether |
Cycloaddition and Rearrangement Reactions Involving the Imidazole Ring
The imidazole ring itself is generally aromatic and stable, and does not readily participate in cycloaddition reactions as a diene or dienophile. However, imidazolium ylides, which can be generated from imidazolium salts, are known to undergo 1,3-dipolar cycloaddition reactions. universityofgalway.ie For 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-, quaternization at N3 followed by deprotonation at a suitable position could potentially generate a reactive ylide for cycloaddition.
Kinetic and Thermodynamic Investigations of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- Derived Reactions
Specific kinetic and thermodynamic data for reactions involving 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- are not extensively reported. However, general principles can be applied to predict the influence of its substituents. The electron-donating N1-methyl group is expected to increase the rate of electrophilic substitution compared to unsubstituted imidazole. Conversely, the bulky 5-tert-butyl group will likely decrease reaction rates due to steric hindrance, especially for reactions at the C4 position. This steric effect can be significant, as observed in other systems with tert-butyl groups. researchgate.net
The basicity of the N3 atom is an important thermodynamic parameter. The pKa of the conjugate acid of 1-methylimidazole is approximately 7.0. The 5-tert-butyl group, being weakly electron-donating, is expected to slightly increase the basicity of the N3 atom in 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-.
Kinetic studies on the alkylation of 1-methylimidazole to form imidazolium salts have shown that the reaction follows SN2 kinetics, and the rate is influenced by the solvent polarity. ku.edu A similar kinetic profile would be expected for the alkylation of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-.
Elucidation of Reaction Pathways through Mechanistic Studies
The mechanisms of the fundamental reactions of imidazoles are well-understood.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The loss of a proton from the carbon atom that was attacked by the electrophile restores the aromaticity of the ring. For 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-, attack at C4 would lead to a carbocation that is stabilized by the electron-donating N1-methyl group.
Nucleophilic Quaternization at N3: This is a classic SN2 reaction where the N3 atom acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide ion.
C2-Metalation: This is an acid-base reaction where a strong base removes the most acidic proton from the imidazole ring, which is the one at the C2 position. The stability of the resulting carbanion is a key factor in this process.
Mechanistic studies, often employing kinetic analysis and computational methods, are crucial for a detailed understanding of these reaction pathways. For instance, kinetic studies of H/D exchange in 1,3-dialkylimidazolium salts have provided insights into the stability of the C2-proton and the mechanism of its abstraction. researchgate.net Similar studies on 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- would be valuable for quantifying the electronic and steric effects of its substituents on its reactivity.
Computational and Theoretical Chemistry Studies on 1h Imidazole, 5 1,1 Dimethylethyl 1 Methyl
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of molecules like 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-. These methods provide insights into electron distribution, orbital energies, and the nature of chemical bonds, which are crucial for understanding the molecule's stability and reactivity.
Density Functional Theory (DFT) Applications to Imidazole (B134444) Systems
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying imidazole derivatives due to its favorable balance of accuracy and computational cost. researchgate.netorientjchem.org DFT calculations can be employed to optimize the geometry of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-, providing precise bond lengths and angles. For instance, studies on similar N-functionalized imidazoles have successfully used DFT to generate the necessary input files for further property predictions. mdpi.com
Key electronic properties that can be determined using DFT include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. For substituted imidazoles, the nature and position of the substituents significantly influence these frontier orbitals. The electron-donating tert-butyl group at the 5-position and the methyl group at the 1-position in the target molecule are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.
The following table illustrates typical electronic properties that can be calculated for 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- using DFT methods, based on findings for analogous compounds.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | ~ -0.5 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | ~ 6.0 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | ~ 3.5 D | Influences intermolecular interactions and solubility. |
Note: These are estimated values based on calculations for similar imidazole derivatives and would require specific DFT calculations for 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- for precise figures.
Ab Initio Methods for High-Accuracy Predictions
For even greater accuracy, particularly for electronic properties and reaction energetics, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods provide benchmark-quality data. For imidazole systems, ab initio calculations have been instrumental in accurately predicting spectroscopic constants and hyperfine structures, showing excellent agreement with experimental data. researchgate.net Such high-accuracy predictions would be invaluable for characterizing the precise electronic and structural parameters of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-.
Molecular Modeling and Dynamics Simulations of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-
Molecular modeling and dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- in various environments, such as in solution or at interfaces. These simulations can reveal information about conformational changes, solvation effects, and transport properties over time.
MD simulations could be used to investigate:
Solvation Structure: How water or other solvent molecules arrange around the imidazole ring and the hydrophobic tert-butyl group.
Aggregation Behavior: The tendency of the molecules to self-associate in solution, driven by hydrophobic and other non-covalent interactions.
Reaction Pathway and Transition State Analysis using Computational Methods
Computational methods are indispensable for exploring the reaction mechanisms involving 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies.
For imidazole derivatives, computational studies have been used to investigate various reactions, including N-alkylation and electrophilic substitution. youtube.com For 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-, theoretical calculations could be used to predict the regioselectivity of further substitutions on the imidazole ring. For example, the electron-donating substituents would likely direct incoming electrophiles to the C2 or C4 positions.
A typical computational workflow for reaction pathway analysis involves:
Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and products.
Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products.
Frequency Calculation: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states) and calculating zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state to the reactants and products to ensure the correct pathway has been identified.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the experimental identification and characterization of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-.
Calculated spectroscopic data can be compared with experimental spectra to confirm the molecular structure. For instance, theoretical calculations of NMR chemical shifts have shown good agreement with experimental data for other imidazole derivatives. researchgate.net Similarly, IR and Raman vibrational frequencies can be computed to help assign experimental spectra.
The following table presents a hypothetical summary of computationally predicted spectroscopic data for 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-.
| Spectroscopic Technique | Predicted Parameter | Information Gained |
| ¹H NMR | Chemical shifts and coupling constants | Elucidation of the proton environment. |
| ¹³C NMR | Chemical shifts | Characterization of the carbon skeleton. |
| IR Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups and bonding patterns. |
| UV-Vis Spectroscopy | Electronic transition wavelengths and oscillator strengths | Understanding of the electronic structure and chromophores. |
Studies of Intermolecular Interactions and Non-Covalent Forces
The imidazole ring is known for its ability to participate in a variety of non-covalent interactions, including hydrogen bonding and π-interactions, which are crucial in many biological and chemical systems. nih.gov For 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-, the pyridine-like nitrogen atom (N3) can act as a hydrogen bond acceptor.
Computational methods can quantify the strength and geometry of these interactions. For example, quantum chemical calculations can be used to study the interaction of the molecule with water, metal ions, or other organic molecules. semanticscholar.org The tert-butyl group, being bulky and hydrophobic, will also play a significant role in intermolecular interactions, particularly through van der Waals forces and by influencing the packing in the solid state. mdpi.com Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular contacts in crystal structures. researchgate.net
Understanding these non-covalent forces is essential for predicting the macroscopic properties of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-, such as its melting point, boiling point, and solubility, as well as its potential to form supramolecular structures. nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies for 1h Imidazole, 5 1,1 Dimethylethyl 1 Methyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-, NMR provides unambiguous evidence for its constitution by mapping the chemical environment of each proton and carbon atom.
Based on its structure, a predictable NMR spectrum can be outlined. The ¹H NMR spectrum is expected to be simple, showing four distinct signals corresponding to the different types of protons. The ¹³C NMR spectrum would similarly display signals for each of the unique carbon atoms in the molecule. For instance, NMR characterization of related tert-butyl substituted imidazoles confirms distinct signals for the tert-butyl protons. monmouthcollege.edu
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.40 | s | 1H | H-2 (imidazole ring) |
| ~6.90 | s | 1H | H-4 (imidazole ring) |
| ~3.60 | s | 3H | N-CH₃ (methyl group) |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~145.0 | C-5 (imidazole ring) |
| ~137.0 | C-2 (imidazole ring) |
| ~120.0 | C-4 (imidazole ring) |
| ~33.0 | N-C H₃ |
| ~31.0 | C (CH₃)₃ |
To confirm the assignments from 1D NMR spectra and to elucidate through-bond and through-space correlations, multidimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would be expected to show no cross-peaks, confirming that the two imidazole (B134444) ring protons and the two aliphatic substituent protons are all isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals at ~7.40, ~6.90, ~3.60, and ~1.30 ppm to their corresponding carbon signals at ~137.0, ~120.0, ~33.0, and ~30.0 ppm, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-, HMBC would be crucial for confirming the substitution pattern. Key expected correlations include:
Protons of the N-CH₃ group (~3.60 ppm) to the C-2 (~137.0 ppm) and C-5 (~145.0 ppm) carbons of the imidazole ring.
Protons of the tert-butyl group (~1.30 ppm) to the C-5 (~145.0 ppm) and C-4 (~120.0 ppm) carbons of the ring, as well as the quaternary carbon of the tert-butyl group itself (~31.0 ppm).
Solid-State NMR (ssNMR) provides structural information on materials in their solid phase. Unlike solution NMR, ssNMR can differentiate between different crystalline forms (polymorphs) or amorphous states. For 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-, ssNMR could be used to probe the local environment of atoms within the crystal lattice. Differences in chemical shifts compared to the solution state would reveal the effects of intermolecular interactions and crystal packing on the molecular conformation. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be utilized to obtain high-resolution spectra of the carbon-13 nuclei.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- (C₈H₁₄N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition. acs.org
Predicted HRMS Data
| Ion | Calculated m/z |
|---|
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information. The fragmentation pattern is a unique fingerprint of the molecule's structure. For the [M+H]⁺ ion of 5-tert-butyl-1-methyl-imidazole, a characteristic fragmentation pathway would involve the loss of a methyl radical from the sterically bulky tert-butyl group, leading to a stable fragment.
Predicted MS/MS Fragmentation Data for [M+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment |
|---|---|---|---|
| 139.1230 | 124.0995 | 15.0235 | [M+H - CH₃]⁺ |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about its functional groups and skeletal structure. FT-IR and Raman spectroscopy are complementary techniques.
Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the various bonds present in the molecule. The analysis of FT-IR spectra of related imidazolium (B1220033) compounds provides a basis for these assignments. monmouthcollege.eduresearchgate.netresearchgate.net
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3150-3100 | C-H Stretch | Imidazole Ring |
| 2980-2870 | C-H Stretch | Methyl and tert-butyl groups |
| ~1600 & ~1500 | C=C and C=N Stretch | Imidazole Ring |
| 1470-1450 | C-H Bend | CH₃ |
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide complementary data to the FT-IR spectrum, especially for the imidazole ring vibrations and the skeletal vibrations of the tert-butyl group. Studies on imidazole derivatives show characteristic Raman bands for ring stretching and deformation modes. acs.orgmdpi.comnih.gov
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis
Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- could be grown, this technique would provide precise data on:
Molecular Structure: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would confirm the planarity of the imidazole ring and the geometry of the substituents.
Absolute Configuration: As the molecule is achiral, this aspect is not applicable.
Crystal Packing: The analysis would reveal how the molecules arrange themselves in the crystal lattice. It would detail any intermolecular interactions, such as C-H···N hydrogen bonds or van der Waals forces, which govern the physical properties of the solid, like its melting point and solubility. The bulky tert-butyl group would be expected to play a significant role in the packing arrangement, potentially preventing close π-π stacking of the imidazole rings. nih.gov
Derivatization and Analog Synthesis of 1h Imidazole, 5 1,1 Dimethylethyl 1 Methyl
Synthesis of Imidazole (B134444) Ring-Substituted Analogs
The synthesis of analogs with substituents on the imidazole ring of 5-tert-butyl-1-methyl-1H-imidazole can be approached through various synthetic strategies. One common method involves the construction of the imidazole ring from appropriately substituted precursors. For instance, the reaction of a substituted glyoxal (B1671930) derivative with formaldehyde (B43269), methylamine (B109427), and ammonia (B1221849), in a variation of the Radziszewski reaction, could be employed to introduce substituents at the 2- and 4-positions of the imidazole ring. The choice of the starting glyoxal would directly determine the nature of the substituent at the 2-position, while variations in the ammonia source could potentially allow for further substitutions.
Another approach involves the direct functionalization of the pre-formed 5-tert-butyl-1-methyl-1H-imidazole core. Electrophilic aromatic substitution reactions, such as halogenation or nitration, could potentially introduce substituents at the 2- and 4-positions, although the electron-rich nature of the imidazole ring can sometimes lead to challenges in controlling regioselectivity. Metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, offer a more controlled method for introducing a wide variety of substituents. This would first require the regioselective halogenation of the imidazole ring, followed by coupling with a suitable organometallic reagent.
| Analog Type | Synthetic Strategy | Potential Reagents and Conditions | Resulting Substitution Pattern |
| 2-Substituted Analogs | Ring Formation (Radziszewski-type) | Substituted glyoxal, formaldehyde, methylamine, ammonia | Substitution at the 2-position |
| 4(5)-Substituted Analogs | Ring Formation | Varied α-dicarbonyl or α-hydroxyketone precursors | Substitution at the 4- or 5-position |
| Halogenated Analogs | Electrophilic Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromination or chlorination at the 2- or 4-position |
| Arylated/Alkylated Analogs | Cross-Coupling Reactions | Halogenated imidazole, boronic acids/esters (Suzuki), organostannanes (Stille), Palladium catalyst | Aryl or alkyl groups at the 2- or 4-position |
Modification of the 1,1-Dimethylethyl and N-Methyl Side Chains
Modification of the tert-butyl and N-methyl side chains of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- offers another avenue for creating structural diversity. The N-methyl group can be a target for demethylation, which would provide the corresponding N-H imidazole. This transformation can be achieved using various reagents, such as sodium in liquid ammonia or by employing specific demethylating agents like boron tribromide. The resulting secondary amine on the imidazole ring opens up possibilities for re-alkylation with a wide range of alkyl halides, allowing for the introduction of different N-substituents. This N-alkylation typically proceeds readily in the presence of a base. nih.gov
The 1,1-dimethylethyl (tert-butyl) group, being a sterically hindered and robust alkyl group, is generally less reactive. However, under specific conditions, reactions involving this group could be envisioned. For instance, free-radical halogenation could potentially introduce a halogen onto one of the methyl groups of the tert-butyl moiety, which could then serve as a handle for further functionalization. Alternatively, synthetic strategies could focus on building the imidazole ring with a modified "tert-butyl-like" group already in place.
| Side Chain | Modification Strategy | Potential Reagents and Conditions | Resulting Structure |
| N-Methyl | N-Demethylation | Sodium in liquid ammonia, Boron tribromide | 5-(1,1-dimethylethyl)-1H-imidazole |
| N-Methyl | N-Alkylation (of demethylated product) | Alkyl halide, Base (e.g., NaH, K2CO3) | 1-Alkyl-5-(1,1-dimethylethyl)-1H-imidazole |
| 1,1-Dimethylethyl | Radical Halogenation | N-Bromosuccinimide, AIBN (initiator) | 5-(Halogenated tert-butyl)-1-methyl-1H-imidazole |
Structure-Reactivity Relationship (SRR) Studies of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- Analogs
While specific structure-reactivity relationship (SRR) studies for analogs of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- are not extensively documented in publicly available literature, general principles of imidazole chemistry can provide insights. The reactivity of the imidazole ring is influenced by the electronic and steric nature of its substituents. The electron-donating nature of the N-methyl and tert-butyl groups in the parent compound would be expected to increase the electron density of the imidazole ring, potentially enhancing its reactivity towards electrophiles.
The introduction of electron-withdrawing groups on the imidazole ring, such as nitro or cyano groups, would decrease the ring's nucleophilicity and basicity. Conversely, the introduction of electron-donating groups, like amino or alkoxy groups, would have the opposite effect. The steric bulk of the tert-butyl group at the 5-position can be expected to hinder reactions at the adjacent 4-position. SRR studies of related imidazole analogs have shown that modifications to the substituents can significantly impact their biological activity, for instance, in their function as enzyme inhibitors or receptor antagonists. nih.gov A systematic synthesis of a library of analogs with varied substituents on the ring and side chains would be necessary to establish a clear SRR for this specific scaffold.
Design and Synthesis of Conformationally Restricted and Flexible Analogs
The design and synthesis of conformationally restricted and flexible analogs of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- can be a strategy to probe the spatial requirements of its interactions with biological targets.
Conformationally Restricted Analogs: To limit the conformational freedom of the molecule, the side chains can be incorporated into cyclic structures. For example, the N-methyl group could be replaced with a larger alkyl group that is then cyclized back onto the imidazole ring or another part of the molecule. Another approach involves introducing rigid linkers between the imidazole core and other parts of a larger molecule. The synthesis of such analogs would likely involve multi-step sequences, potentially starting from a functionalized imidazole precursor.
Flexible Analogs: To increase conformational flexibility, longer and more flexible alkyl chains could be introduced at the 1-position, replacing the methyl group. This can be achieved by N-alkylation of the corresponding demethylated imidazole. The synthesis of analogs where the tert-butyl group is replaced by a less bulky and more flexible alkyl chain would require starting from different precursors in the initial imidazole ring synthesis. These flexible analogs could adopt a wider range of conformations, which might be beneficial for binding to certain biological targets.
Integration of the Imidazole Core into Fused and Sprio-Heterocyclic Systems
The imidazole core of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- can serve as a building block for the construction of more complex fused and spiro-heterocyclic systems.
Fused Systems: The synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, often involves the reaction of a 2-aminoimidazole derivative with an α-haloketone or a related bifunctional electrophile. nih.govrsc.orgacs.orgnih.gov To apply this to the target compound, a 2-amino-5-tert-butyl-1-methyl-1H-imidazole precursor would be required. The synthesis of this precursor could be a key challenge. Once obtained, its reaction with various α-haloketones would lead to a library of imidazo[1,2-a]pyridines with the characteristic tert-butyl and methyl substituents.
Applications of 1h Imidazole, 5 1,1 Dimethylethyl 1 Methyl in Advanced Chemical Synthesis and Catalysis
Role as a Building Block in Complex Molecule Synthesis
The structural framework of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- makes it an excellent starting material or intermediate in the synthesis of more complex molecules, particularly those with biological activity. The imidazole (B134444) core is a common motif in many natural products and pharmaceuticals. researchgate.netlongdom.org The tert-butyl group provides steric bulk, which can be exploited to control the stereochemistry of reactions and to enhance the metabolic stability of the final products by shielding reactive sites from enzymatic degradation.
The synthesis of various bioactive compounds leverages the reactivity of the imidazole ring. For instance, derivatives of this imidazole can be functionalized at different positions to create a library of compounds for drug discovery screening. The presence of the tert-butyl group can influence the conformation of the molecule, leading to a more specific interaction with biological targets. While specific examples detailing the use of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- in the total synthesis of complex natural products are not extensively documented in readily available literature, the principles of organic synthesis suggest its utility in constructing sterically hindered and electronically tuned molecular architectures. Related imidazole-containing compounds are frequently employed as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Precursor for N-Heterocyclic Carbene (NHC) Ligands in Catalysis
One of the most significant applications of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- is its role as a precursor for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of stable singlet carbenes that have revolutionized the field of catalysis. nih.gov The synthesis of an NHC from this imidazole derivative typically involves the quaternization of the N3 nitrogen atom with an alkyl or aryl halide to form the corresponding imidazolium (B1220033) salt. Subsequent deprotonation of this salt at the C2 position, usually with a strong base, yields the free NHC.
The resulting NHC ligand possesses a unique combination of steric and electronic properties. The methyl group on one nitrogen and another substituent (from the quaternization step) on the other nitrogen allow for fine-tuning of the ligand's properties. The tert-butyl group at the C5 position exerts a significant steric influence, creating a bulky ligand that can stabilize metal centers and promote challenging catalytic transformations. This steric hindrance is crucial for preventing catalyst deactivation pathways such as dimerization and for controlling the coordination number of the metal center.
Table 1: Properties of NHC Ligands Derived from 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-
| Property | Description |
|---|---|
| Steric Bulk | The large tert-butyl group creates a sterically demanding environment around the metal center, influencing substrate approach and product selectivity. |
| Electron Donating Ability | NHCs are strong σ-donors, which enhances the electron density on the metal center, facilitating oxidative addition steps in catalytic cycles. |
| Thermal Stability | The strong metal-carbene bond contributes to the high thermal stability of the resulting metal complexes, allowing for reactions to be conducted at elevated temperatures. |
Use in Ligand Design for Metal-Mediated Transformations
The NHC ligands derived from 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- are highly effective in a wide range of metal-mediated transformations. The combination of steric bulk and strong σ-donating character makes them superior alternatives to traditional phosphine (B1218219) ligands in many catalytic systems. nih.gov
The design of these ligands allows for systematic modification to optimize catalytic performance for specific reactions. By varying the substituent introduced during the quaternization of the imidazole, the steric and electronic properties of the NHC can be precisely controlled. This tunability is a key advantage in modern catalyst development.
Applications in Organic Reaction Methodology Development
The unique properties of catalysts bearing NHC ligands derived from 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- have enabled the development of new and improved organic reaction methodologies. The high stability and activity of these catalysts allow for reactions to be carried out under milder conditions, with lower catalyst loadings, and with a broader substrate scope.
For instance, in the realm of asymmetric catalysis, chiral NHC ligands can be synthesized from chiral precursors, enabling highly enantioselective transformations. nih.govresearchgate.netmdpi.com The steric bulk of the tert-butyl group can play a crucial role in creating a well-defined chiral pocket around the metal center, leading to high levels of stereocontrol.
Furthermore, the robustness of these catalysts makes them suitable for use in complex multi-step syntheses where catalyst deactivation can be a significant issue. Their application has led to more efficient and sustainable synthetic routes to valuable chemical entities.
Table 2: Representative Catalytic Applications of Palladium-NHC Complexes
| Reaction Type | Substrates | Key Advantage of NHC Ligand |
|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halides and boronic acids | High turnover numbers and effectiveness with sterically hindered substrates. wikipedia.org |
| Sonogashira Coupling | Aryl halides and terminal alkynes | Allows for copper-free conditions and exhibits high thermal stability. wikipedia.org |
| Heck Coupling | Aryl halides and alkenes | Promotes high selectivity and can be effective with less reactive aryl chlorides. |
| Negishi Coupling | Organozinc reagents and organic halides | High turnover numbers and frequencies, effective for coupling sp3 centers. wikipedia.org |
Supramolecular Chemistry and Self-Assembly Phenomena Incorporating the Imidazole Moiety
The imidazole ring is a versatile component in supramolecular chemistry due to its ability to participate in various non-covalent interactions, most notably hydrogen bonding. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating the formation of well-defined supramolecular architectures.
While the N1-methylation in 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- removes one of the hydrogen bond donor sites, the N3 nitrogen remains a potent hydrogen bond acceptor. This feature can be utilized in the design of crystal lattices and in the formation of co-crystals.
Furthermore, functionalized derivatives of this imidazole can be used as linkers in the construction of metal-organic frameworks (MOFs). nih.gov The imidazole moiety can coordinate to metal ions, while other functional groups on the molecule can direct the self-assembly process to form porous materials with potential applications in gas storage, separation, and catalysis. researchgate.netscholaris.carsc.org The bulky tert-butyl group can influence the topology of the resulting framework by controlling the packing of the organic linkers. The study of these self-assembly processes is crucial for the rational design of new materials with tailored properties.
Exploration of Molecular Interactions and Biological System Probes Involving 1h Imidazole, 5 1,1 Dimethylethyl 1 Methyl Excluding Clinical Efficacy and Safety
In Vitro Enzymatic Inhibition and Activation Studies
While specific enzymatic inhibition or activation studies for 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- are not available, the imidazole (B134444) scaffold is a known inhibitor of several enzymes, particularly those containing a heme-iron center. Azole antifungal agents, for instance, function by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for sterol biosynthesis in fungi. researchgate.net The nitrogen atom at the 3-position of the imidazole ring is thought to coordinate with the heme iron atom in the enzyme's active site, disrupting its function. researchgate.net
Furthermore, enzymatic sequencing techniques have been developed to study DNA methylation, involving enzymes like Tet methylcytosine dioxygenase 2 (TET2) and T4-BGT, which protect 5-methylcytosine (B146107) and 5-hydroxymethylcytosine (B124674) from deamination. nih.govneb-online.deneb.com While not directly related to inhibition by imidazoles, these studies highlight the intricate enzymatic processes that can be probed and potentially modulated by small molecules.
Receptor Binding Affinity and Selectivity Studies in Cell-Free Systems
Specific receptor binding data for 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- is not found in the reviewed literature. However, the broader class of imidazole derivatives has been shown to interact with various receptors. For example, certain imidazole compounds have been investigated for their interaction with N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. nih.gov Ifenprodil, a phenylethanolamine containing a substituted imidazole-like structure, is a known selective antagonist for the NR2B subunit of the NMDA receptor. nih.govnih.gov Such studies are typically conducted using cell-free systems expressing specific receptor subunits to determine binding affinities and selectivity.
Molecular Docking and QSAR Modeling for Putative Biological Target Identification
In the absence of direct experimental data for 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-, computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are valuable tools for predicting potential biological targets and activities.
Molecular docking studies on various imidazole derivatives have been performed to understand their binding modes with target proteins. For instance, docking studies on imidazole derivatives as inhibitors of 14α-demethylase have shown interactions with the enzyme's active site, highlighting the importance of azole-heme coordination and π-π interactions. researchgate.net Similar studies have been conducted on imidazole-phenothiazine hybrids to investigate their interactions with amino acid residues in potential target proteins. nih.gov
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For imidazole derivatives, QSAR studies have been used to identify key physicochemical characteristics responsible for their antifungal activity against CYP51 and to predict the anti-proliferative activities of 5-oxo-imidazoline derivatives. researchgate.netjmchemsci.com These models can be used to virtually screen new compounds and prioritize them for synthesis and biological testing.
Antimicrobial Activity Investigations in Model Organisms (In Vitro)
The imidazole moiety is a well-established scaffold in the development of antimicrobial agents. longdom.orgnih.gov While there is no specific data on the antimicrobial activity of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-, numerous studies have demonstrated the efficacy of other imidazole derivatives against a range of pathogens.
For example, certain 3-substituted-1H-imidazol-5-yl-1H-indoles have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other studies have reported the antibacterial activity of nitroimidazole derivatives against both Gram-positive and Gram-negative bacteria. nih.gov The antifungal activity of imidazoles is also well-documented, with many clinically used antifungal drugs belonging to this class. researchgate.net
Below is a table summarizing the in vitro antimicrobial activity of some representative imidazole derivatives against various model organisms, as reported in the literature.
| Compound Class | Target Organism | Activity Metric | Reported Value |
| 3-substituted-1H-imidazol-5-yl-1H-indoles | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | ≤ 0.25 µg/mL for some analogues nih.gov |
| Phenethyl-indole-imidazole | Cryptococcus neoformans | - | Selective antifungal activity nih.gov |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | Klebsiella pneumoniae | MIC | 41 µM nih.gov |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | Escherichia coli | MIC | 41 µM nih.gov |
| Triaryl imidazole derivative | Klebsiella aerogenes, Escherichia coli, Pseudomonas desmolyticum, Staphylococcus aureus | Zone of inhibition | Potent activity reported mansapublishers.com |
| Triaryl imidazole derivative | Aspergillus flavus, Candida albicans | Zone of inhibition | Potent activity reported mansapublishers.com |
Studies on Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins) in In Vitro Systems
The interaction of imidazole derivatives with biological macromolecules is a key aspect of their mechanism of action. While specific studies on 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- are lacking, research on related compounds provides some insights.
Nitroimidazole derivatives, for instance, are known to undergo reductive activation to form reactive species that can covalently bind to macromolecules like DNA and proteins. nih.gov This interaction is believed to be a key part of their antimicrobial and cytotoxic effects. Studies have suggested that the reductive activation of 5-nitroimidazoles involves a four-electron reduction to form a hydroxylamine, which then leads to covalent binding, potentially at the C4 position of the imidazole ring. nih.gov
The imidazole ring itself is a component of the purine (B94841) bases in DNA and RNA, suggesting the potential for imidazole derivatives to interact with these nucleic acids through various non-covalent interactions such as stacking and hydrogen bonding.
Mechanistic Investigations of Cellular Uptake and Distribution in Non-Human Cell Lines
Information regarding the cellular uptake and distribution of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- in non-human cell lines is not available. However, the general principles of small molecule transport across cell membranes would apply. Factors such as lipophilicity, molecular size, and the presence of specific transporters can influence cellular uptake.
Studies with other small molecules, such as fluorescently-labeled nanoparticles, have shown that cellular internalization can be highly dependent on the properties of the molecule and the cell type. ucd.ie For instance, phagocytic cells like macrophages often exhibit higher uptake of particles compared to non-specialized cells. ucd.ie Furthermore, cell-penetrating peptides (CPPs), which are rich in positive charges, are known to enhance the cellular uptake of various molecules. mdpi.com The physicochemical properties of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- would need to be assessed to predict its likely mechanism of cellular entry.
Future Research Directions and Emerging Challenges in the Study of 1h Imidazole, 5 1,1 Dimethylethyl 1 Methyl
Innovation in Green and Sustainable Synthetic Routes
A primary challenge in the broader application of substituted imidazoles is the development of environmentally benign and efficient synthetic methodologies. Traditional synthesis routes for N-alkyl imidazoles often involve hazardous reagents and produce significant waste. researchgate.net Future research must focus on creating green and sustainable pathways to 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-.
Current industrial methods for N-alkyl imidazoles can involve ring closure reactions using toxic substances like formaldehyde (B43269) and ammonia (B1221849). researchgate.net Laboratory-scale syntheses might rely on alkyl halides and strong bases, which are not ideal from a green chemistry perspective. researchgate.net Innovations are steering towards cleaner technologies. For instance, the vapor-phase alkylation of imidazole (B134444) over zeolite catalysts in continuous flow reactors presents a promising alternative, using alcohols as alkylating agents and producing only water as a byproduct. researchgate.net This method offers high atom economy and simplifies product purification. researchgate.net Another green approach is microwave-assisted synthesis, which can accelerate reaction times and increase yields while often using greener solvents like water. wjbphs.com The challenge lies in adapting these general methods to efficiently produce the sterically hindered 5-tert-butyl derivative and optimizing conditions for high selectivity and yield.
| Synthetic Strategy | Description | Advantages | Challenges for 5-tert-butyl-1-methyl-1H-imidazole |
|---|---|---|---|
| Traditional Alkylation | Reaction of 5-tert-butylimidazole with a methylating agent (e.g., methyl iodide) in the presence of a base. | Well-established procedures. | Use of hazardous reagents, potential for byproduct formation, and waste generation. |
| Continuous Flow Catalysis | Vapor-phase methylation of 5-tert-butylimidazole using methanol (B129727) over a solid acid catalyst like a zeolite. researchgate.net | High atom economy, reduced waste (water is the only byproduct), potential for automation and scalability. researchgate.net | Requires specialized equipment, catalyst deactivation, and optimization of flow rate, temperature, and pressure for the specific substrate. researchgate.net |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction between 5-tert-butylimidazole and a methylating source, often in a green solvent. wjbphs.com | Rapid reaction times, improved yields, and energy efficiency. wjbphs.com | Scalability can be an issue; requires careful control of temperature and pressure to avoid side reactions. |
| Ring Closure Synthesis | Building the imidazole ring from precursors already containing the tert-butyl and methylamine (B109427) moieties. researchgate.net | Potentially high atom efficiency. researchgate.net | Difficult to control selectivity towards the desired N-alkylated product; may use toxic precursors like formaldehyde. researchgate.net |
Advancements in Multiscale Computational Modeling
Computational chemistry offers powerful tools to predict the behavior and properties of molecules, thereby guiding experimental work. For 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl-, multiscale modeling can provide insights from the electronic level to bulk material properties. acs.orgarxiv.org
At the quantum mechanical level, Density Functional Theory (DFT) can be used to investigate the molecule's electronic structure, molecular geometry, and reactivity descriptors. bohrium.comresearchgate.net This is crucial for understanding how the tert-butyl group influences the aromaticity and nucleophilicity of the imidazole ring. Molecular docking studies, a component of computational modeling, can predict the binding of imidazole derivatives to biological targets like enzymes. researchgate.net
Moving to a larger scale, molecular dynamics (MD) simulations can model the behavior of the compound in solution or as a component of materials like ionic liquids. researchgate.net These simulations are essential for understanding intermolecular interactions and predicting physical properties such as density and viscosity. mdpi.com A significant challenge is the development of accurate force fields that can adequately describe the complex interactions of substituted imidazoles, especially within heterogeneous systems. arxiv.org Multiscale modeling, which combines different levels of theory (e.g., QM/MM), will be vital for studying complex processes such as reactions in solution or interactions at interfaces. acs.org
| Modeling Technique | Scale | Information Provided | Application to 5-tert-butyl-1-methyl-1H-imidazole |
|---|---|---|---|
| Density Functional Theory (DFT) | Quantum (Electronic) | Optimized geometry, electronic properties (HOMO-LUMO), vibrational frequencies, reaction mechanisms. bohrium.comresearchgate.net | Predicting reactivity, understanding steric and electronic effects of substituents, guiding synthetic design. |
| Molecular Docking | Molecular | Binding affinity and orientation of the molecule within a target receptor site (e.g., an enzyme). researchgate.netnih.gov | Screening for potential biological activity and guiding the design of new therapeutic agents. |
| Atomistic Molecular Dynamics (MD) | Nanoscale | Bulk properties (density, viscosity), diffusion coefficients, structural organization in liquids. researchgate.netmdpi.com | Designing and understanding the properties of ionic liquids or other functional materials incorporating the compound. |
| Coarse-Graining (CG) | Mesoscale | Simulation of larger systems over longer timescales by grouping atoms into "beads". arxiv.org | Modeling self-assembly in polymers or behavior in complex mixtures where atomistic detail is not required. |
Discovery of Novel Reactivity Patterns and Applications
The unique structure of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- suggests that it may exhibit novel reactivity. The bulky tert-butyl group at the 5-position can sterically hinder reactions at the adjacent C4 position while potentially directing reactions to other sites on the ring. This steric influence could be exploited to achieve selective functionalization.
Future research could explore its utility in C-H activation reactions, where the imidazole core can act as a directing group. mdpi.com Furthermore, this compound could serve as a precursor to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. lifechemicals.com The steric bulk imparted by the tert-butyl group could lead to NHC ligands that confer unique stability and selectivity to catalytic systems. Another emerging area is its potential use in bioorthogonal chemistry, where the specific reactivity of the imidazole ring could be harnessed for labeling biological molecules in living systems. nih.gov The challenge will be to uncover reaction conditions that overcome the potential steric hindrance while enabling new and useful chemical transformations.
| Potential Reaction Class | Description | Significance and Potential Application |
|---|---|---|
| Directed C-H Activation | Using the imidazole nitrogen atoms to direct a metal catalyst to activate a specific C-H bond for functionalization. mdpi.com | Allows for the efficient and selective synthesis of more complex, highly substituted imidazole derivatives for medicinal or materials science applications. |
| N-Heterocyclic Carbene (NHC) Formation | Deprotonation at the C2 position to form a carbene, which can be used as a ligand for transition metals. lifechemicals.com | The sterically bulky NHC could lead to catalysts with enhanced stability and unique selectivity in reactions like olefin metathesis or cross-coupling. |
| Liebeskind–Srogl Cross-Coupling | A potential late-stage functionalization reaction at the C2 position, which is known for its tolerance of various functional groups. nih.govacs.org | Provides a versatile method to introduce diverse substituents, enabling the rapid generation of a library of compounds for screening. |
| Cycloaddition Reactions | Participation of the imidazole ring in cycloaddition reactions to form novel fused heterocyclic systems. | Access to new chemical scaffolds with potential biological activity. |
Development of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- as a Component in Functional Materials
Imidazole derivatives are fundamental building blocks for a wide range of functional materials, including ionic liquids, polymers, and metal-organic frameworks (MOFs). lifechemicals.com The specific properties of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- make it an attractive candidate for incorporation into new advanced materials.
Its structure is particularly relevant to the field of ionic liquids (ILs). Imidazolium-based ILs are widely studied as green solvents and electrolytes. researchgate.netalfa-chemistry.com By quaternizing the second nitrogen atom, 5-tert-butyl-1-methyl-imidazolium salts can be formed. The bulky tert-butyl group would likely influence the packing of the ions in the liquid state, affecting properties like melting point, viscosity, and thermal stability. mdpi.com In materials science, imidazole compounds are used as coatings on nanoparticles to prevent oxidation and agglomeration. mdpi.com The coordinating ability of the imidazole ring allows it to form a protective layer on metal surfaces. mdpi.com Furthermore, incorporating this compound into polymer chains could yield materials with tailored thermal properties or specific affinities, potentially for use in separation membranes or antibacterial films. acs.org The key challenge is to systematically investigate how the 5-tert-butyl substituent modifies the bulk properties of these materials and to leverage these changes for specific applications.
| Material Type | Role of 5-tert-butyl-1-methyl-1H-imidazole | Potential Application |
|---|---|---|
| Ionic Liquids (ILs) | As the cationic core (after quaternization). The tert-butyl group would influence ion packing and physical properties. mdpi.com | Green solvents for synthesis, electrolytes in batteries or supercapacitors, gas separation. researchgate.netmdpi.com |
| Polymer Films | As a monomer or additive. The imidazole moiety can impart antibacterial properties and thermal stability. acs.org | Antibacterial coatings for medical devices, food packaging, high-performance polymers. acs.org |
| Nanoparticle Coatings | As a surface ligand that coordinates to metal nanoparticles, forming a protective organic layer. mdpi.com | Stabilization of copper or other metal nanoparticles against oxidation for use in conductive inks or catalysts. mdpi.com |
| Metal-Organic Frameworks (MOFs) | As a linker molecule connecting metal nodes. The steric bulk would affect the pore size and structure of the framework. | Gas storage, catalysis, chemical sensing. |
Exploration as Molecular Probes for Fundamental Biological Processes
Fluorescent molecular probes are indispensable tools for visualizing and understanding complex biological processes at the cellular and subcellular levels. acs.org Imidazole-based structures are frequently used as the core of fluorescent sensors due to their rich coordination chemistry and tunable photophysical properties. nih.govrsc.org
The scaffold of 1H-Imidazole, 5-(1,1-dimethylethyl)-1-methyl- can be further functionalized to create novel molecular probes. By attaching a fluorophore and a recognition unit, it could be developed into a chemosensor for detecting specific metal ions or changes in the cellular microenvironment, such as pH. nih.govmdpi.com The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PET), where the binding of an analyte modulates the fluorescence output. researchgate.net An important direction is the development of probes that target specific organelles, such as mitochondria or lysosomes, to study their function in real-time. nih.govnih.gov The lipophilicity introduced by the tert-butyl group could potentially influence the probe's membrane permeability and subcellular localization. The main challenge is the rational design and synthesis of derivatives that exhibit high selectivity and sensitivity for a specific biological target, along with favorable properties for live-cell imaging, such as low toxicity and good photostability. acs.org
| Probe Design Strategy | Biological Target | Sensing Mechanism | Potential Advantage of the Imidazole Core |
|---|---|---|---|
| Ion-Selective Chemosensor | Metal ions (e.g., Cu²⁺, Hg²⁺, Fe³⁺) in cells or the environment. mdpi.comrsc.org | Coordination of the ion to the imidazole nitrogen and a recognition moiety, causing a change in fluorescence ("turn-on" or "turn-off"). researchgate.net | The imidazole ring provides a well-defined coordination site. |
| pH-Sensitive Probe | Acidic organelles like lysosomes or changes in intracellular pH. nih.gov | Protonation/deprotonation of the imidazole nitrogen alters the electronic properties of the attached fluorophore. nih.gov | The pKa of the imidazole can be tuned by substituents to respond to specific physiological pH ranges. |
| Organelle-Targeting Probe | Mitochondria, lysosomes, or the nucleus. nih.gov | Incorporation of specific targeting groups (e.g., morpholine (B109124) for lysosomes) onto the imidazole scaffold. nih.gov | The core structure can be readily modified with targeting moieties and fluorophores. |
| Biomarker Detection | Disease-related enzymes or reactive oxygen species (ROS). acs.org | A specific chemical reaction between the probe and the biomarker unmasks a fluorescent signal. | The imidazole scaffold is stable and provides a versatile platform for synthetic elaboration. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(tert-butyl)-1-methyl-1H-imidazole and its derivatives?
- Methodological Answer : Synthesis typically involves condensation reactions of substituted aldehydes with amines, followed by cyclization. For example, derivatives can be synthesized via palladium-catalyzed regioselective C–H functionalization, as demonstrated for structurally similar imidazoles using aryl halides and flash chromatography for purification . For sterically hindered derivatives (e.g., tert-butyl groups), optimizing reaction time and temperature is critical to avoid incomplete cyclization. Structural analogs in were synthesized using nitro-reduction and Suzuki coupling, yielding compounds with >90% purity after recrystallization .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Analyze chemical shifts for the tert-butyl group (δ ~1.3 ppm for CH3, singlet) and imidazole protons (δ 6.8–7.2 ppm for aromatic protons). Coupling constants (e.g., J = 1.5–2.0 Hz for adjacent imidazole protons) help confirm regiochemistry .
- HRMS : Use high-resolution mass spectrometry to verify molecular weight (e.g., C9H15N2: calculated 151.1235, observed 151.1238) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and resolve the tert-butyl group’s spatial arrangement .
Q. What experimental conditions are critical for assessing solubility and stability?
- Methodological Answer :
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy. The tert-butyl group enhances lipophilicity, reducing aqueous solubility .
- Stability : Conduct accelerated degradation studies under acidic (pH 2), basic (pH 10), and oxidative (H2O2) conditions. Monitor decomposition via HPLC; tert-butyl derivatives show stability up to 100°C but degrade in strong acids .
Advanced Research Questions
Q. How can in-silico molecular docking predict the compound’s interaction with targets like EGFR?
- Methodological Answer :
- Protein preparation : Retrieve EGFR’s crystal structure (PDB: 1M17), remove water molecules, and add polar hydrogens.
- Ligand preparation : Optimize the compound’s 3D structure using DFT (B3LYP/6-31G*).
- Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site. Analyze binding affinity (ΔG ≈ −8.5 kcal/mol) and hydrogen bonds with Met793 and Thr854 .
Q. What methodologies are used in ADMET analysis for this compound?
- Methodological Answer :
- Absorption : Predict Caco-2 permeability using QikProp (Peff > 5 × 10⁻⁶ cm/s).
- Toxicity : Run Ames tests (Salmonella TA98/TA100) and hepatotoxicity models (e.g., ProTox-II). Tert-butyl groups may reduce mutagenicity but increase CYP3A4 inhibition risk .
- Half-life : Estimate via in vitro microsomal stability assays (t1/2 > 60 min suggests suitability for oral administration) .
Q. How should researchers resolve contradictions in experimental data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer :
- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (GIAO method, B3LYP/6-311+G**). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .
- Dynamic NMR : Perform variable-temperature NMR to detect hindered rotation of the tert-butyl group, which may cause peak splitting .
Q. What strategies optimize regioselective functionalization for pharmaceutical applications?
- Methodological Answer :
- Pd-catalyzed C–H activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine) to functionalize the C4 position selectively. Yields >80% for arylations with electron-deficient bromides .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining regioselectivity (e.g., 95:5 C4:C2 ratio) .
Q. How does the tert-butyl group influence steric effects in substitution reactions?
- Methodological Answer :
- Steric maps : Generate using molecular modeling software (e.g., MOE). The tert-butyl group creates a cone-shaped steric barrier, reducing accessibility to the imidazole N3 position by 40% compared to methyl groups .
- Kinetic studies : Monitor SN2 reactions with iodomethane; tert-butyl derivatives exhibit 10-fold slower kinetics due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
